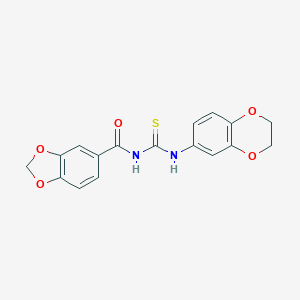
N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamothioyl)-1,3-benzodioxole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamothioyl)-1,3-benzodioxole-5-carboxamide, also known as DBMTH, is a synthetic compound that has been widely studied in scientific research for its potential therapeutic applications. DBMTH is a member of the benzodioxole family of compounds, which are known to exhibit a wide range of biological activities.
Wirkmechanismus
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamothioyl)-1,3-benzodioxole-5-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and survival. This compound has been shown to inhibit the activity of a protein called AKT, which is involved in the regulation of cell growth and survival. Additionally, this compound has been shown to activate a protein called p53, which is involved in the regulation of programmed cell death.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects in scientific studies. In cancer cells, this compound has been shown to inhibit the activity of certain enzymes involved in cell growth and proliferation, as well as induce apoptosis in cancer cells. In neurodegenerative diseases, this compound has been shown to have neuroprotective effects and may help to prevent the death of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamothioyl)-1,3-benzodioxole-5-carboxamide in scientific research is that it has been well-characterized and its synthesis method has been optimized for maximum yield and purity. Additionally, this compound has been shown to have a wide range of potential therapeutic applications, making it a versatile compound for research purposes. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways or enzymes.
Zukünftige Richtungen
There are many potential future directions for research on N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamothioyl)-1,3-benzodioxole-5-carboxamide. One area of interest is the development of new compounds that are based on the structure of this compound but have improved pharmacological properties. Additionally, there is a need for further research to fully understand the mechanism of action of this compound and to identify specific pathways or enzymes that are targeted by the compound. Finally, there is a need for further research to explore the potential therapeutic applications of this compound in a variety of disease models.
Synthesemethoden
N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamothioyl)-1,3-benzodioxole-5-carboxamide can be synthesized using a multi-step process that involves the reaction of various reagents and catalysts. The synthesis method for this compound has been well-established in the scientific literature and has been optimized for maximum yield and purity.
Wissenschaftliche Forschungsanwendungen
N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamothioyl)-1,3-benzodioxole-5-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the fields of cancer research and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells, as well as induce apoptosis (programmed cell death) in cancer cells. In neurodegenerative diseases, this compound has been shown to have neuroprotective effects and may be useful in the treatment of conditions such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
Molekularformel |
C17H14N2O5S |
|---|---|
Molekulargewicht |
358.4 g/mol |
IUPAC-Name |
N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamothioyl)-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C17H14N2O5S/c20-16(10-1-3-13-14(7-10)24-9-23-13)19-17(25)18-11-2-4-12-15(8-11)22-6-5-21-12/h1-4,7-8H,5-6,9H2,(H2,18,19,20,25) |
InChI-Schlüssel |
FOVIUHCHYDSQOG-UHFFFAOYSA-N |
SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=S)NC(=O)C3=CC4=C(C=C3)OCO4 |
Kanonische SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=S)NC(=O)C3=CC4=C(C=C3)OCO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(isobutyrylamino)-3-methoxyphenyl]-3,4,5-trimethoxybenzamide](/img/structure/B278219.png)
![N-(2-methoxy-4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B278220.png)
![N-[2-(difluoromethoxy)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B278223.png)
![4-methoxy-N-{3-methoxy-4-[(2-methylpropanoyl)amino]phenyl}benzamide](/img/structure/B278226.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2-furamide](/img/structure/B278227.png)
![3-ethoxy-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B278228.png)
![4-ethoxy-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B278229.png)
![3,5-dimethoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B278230.png)
![2-(2-chlorophenoxy)-N-[4-(1-piperidinylmethyl)phenyl]acetamide](/img/structure/B278231.png)
![N-{2-chloro-4-[(3-methylbutanoyl)amino]phenyl}-2-furamide](/img/structure/B278234.png)
![4-(2-methylpropoxy)-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B278238.png)
![N-[5-chloro-2-(4-morpholinyl)phenyl]-N'-(3,4-dimethoxybenzoyl)thiourea](/img/structure/B278239.png)
![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B278241.png)
![N-[3-chloro-2-(4-morpholinyl)phenyl]-2-(4-isopropylphenoxy)acetamide](/img/structure/B278242.png)